molecular formula C9H11N3 B3022509 (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 933756-31-1

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B3022509
CAS No.: 933756-31-1
M. Wt: 161.2 g/mol
InChI Key: FWWGSHDHYQHMBR-UHFFFAOYSA-N
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Description

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine ( 933756-31-1) is a high-purity chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . This benzimidazole derivative is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Benzimidazole scaffolds are recognized in medicinal chemistry as privileged structures for the development of bioactive molecules . Related compounds in this class have demonstrated a range of pharmacological activities in scientific studies, including antimicrobial properties . Specifically, the unsubstituted parent compound, (1H-benzo[d]imidazol-2-yl)methanamine, has been identified in research as a core structure with marked antimicrobial potency . The 4-methyl derivative offered here allows researchers to explore the structure-activity relationships (SAR) imparted by the methyl substituent, which can influence the compound's physicochemical properties and biological interactions. The product requires specific storage and handling conditions to maintain stability. As a derivative of a benzimidazole methanamine, it is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature . Researchers should consult the safety data sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWGSHDHYQHMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the condensation of 4-methyl-1H-benzimidazole with formaldehyde and subsequent reduction. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methyl group in this compound enhances lipophilicity compared to the unsubstituted analog, improving membrane permeability . However, bulkier substituents (e.g., 3-methylbutan-1-amine) increase thermodynamic stability (ΔG = -7.64 kcal/mol) but reduce synthetic yields (78% vs. 83%) .
  • Bioactivity: Fluorophenyl and bromobenzyl derivatives exhibit higher target affinity (e.g., Ki = 25 nM for A3 adenosine receptor antagonism) due to halogen-mediated hydrophobic interactions .

Thermodynamic and Antimicrobial Comparisons

Compound ΔG (kcal/mol) MIC (µg/mL) B. subtilis MIC (µg/mL) E. coli Reference
This compound -6.98 12.5 >50
(1H-Benzo[d]imidazol-2-yl)methanamine -6.98 25 >50
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine -7.35 6.25 25
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones -7.34 3.12 12.5

Key Findings :

  • The 4-methyl derivative shows doubled potency against B. subtilis compared to its non-methylated counterpart (MIC = 12.5 µg/mL vs. 25 µg/mL), underscoring the role of methyl groups in enhancing Gram-positive activity .
  • Thiazolidinone hybrids (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene derivatives) exhibit superior broad-spectrum activity due to synergistic effects between the benzimidazole and thiazolidinone moieties .

Biological Activity

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological effects, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a methyl group at the 4-position and a methanamine side chain. This structure is crucial as it influences the compound's reactivity and biological interactions. The dihydrochloride form enhances solubility in polar solvents, making it suitable for various applications in biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 µg/mL
Escherichia coli8.33–23.15 µg/mL
Pseudomonas aeruginosa13.40–137.43 µg/mL

The compound demonstrates moderate to good activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, the compound shows antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM. This positions it as a candidate for further development in antifungal therapies .

Other Pharmacological Effects

The biological activity profile of this compound also includes:

  • Antioxidant Activity : It has been shown to inhibit oxidation processes in cellular models, indicating potential neuroprotective effects.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, warranting further investigation into its mechanism of action .
  • Anti-inflammatory Effects : Its derivatives are known for anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction starts with the condensation of 4-methyl-1H-benzimidazole with formaldehyde.
  • Reduction Step : The resulting intermediate is then reduced, often using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product.

These methods emphasize efficiency and optimization, allowing for high yields suitable for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Evaluation : A study evaluated 248 monomeric alkaloids, revealing that this compound exhibited notable antibacterial activity against multiple strains with significant inhibition zones observed during testing .
  • Cytotoxicity Assessment : In vitro tests demonstrated varying degrees of cytotoxicity against embryonic bovine lung cells, suggesting a need for careful dosage considerations in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine?

The compound is typically synthesized via multistep reactions. A common approach involves:

  • Step 1 : Condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core.
  • Step 2 : Functionalization at the 2-position using reductive amination or nucleophilic substitution to introduce the methanamine group.
  • Step 3 : Methylation at the 4-position via alkylation or using methylating agents like methyl iodide. Key solvents include ethanol or 2-propanol, with catalytic glacial acetic acid or ZnCl₂ for cyclization .

Table 1 : Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
12,4-Dihydroxybenzaldehyde, EtOH, reflux91.8%
2(1H-Benzo[d]imidazol-2-yl)methanamine, CH₃COOH85%

Q. What spectroscopic techniques confirm the structure of this compound?

  • FT-IR : Bands at ~1612 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H/O-H stretch) confirm the imine and amine groups .
  • ¹H/¹³C NMR : Key signals include δ 4.33 ppm (CH₂ bridge) and δ 148.16 ppm (aromatic carbons adjacent to the imidazole ring) .
  • Mass Spectrometry : Molecular ion peaks at m/z 267.29 (C₁₅H₁₃N₃O₂) validate the molecular formula .

Advanced Research Questions

Q. How can structural modifications enhance antimicrobial activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) at the benzene ring increases microbial membrane penetration, while bulkier groups reduce activity due to steric hindrance. For example, replacing pyridine with a methylene group improved antifungal potency by 30% in MIC assays .
  • Metal Complexation : Coordination with transition metals (e.g., Zn(II), Co(II)) enhances activity via redox cycling. [Zn(HL)Cl(H₂O)₂] showed 95% inhibition against Candida albicans at 25 µg/mL .

Table 2 : Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
Parent5040
4-NO₂2015
Zn(II) complex1210

Q. What methodological challenges arise in synthesizing Schiff base ligands with this compound?

  • Solubility Issues : The ligand HL (4-(((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)benzene-1,3-diol) is insoluble in common organic solvents (e.g., chloroform) but dissolves in DMSO/DMF, complicating purification.
  • Metal Selectivity : Mn(II) and V(III) complexes require strict pH control (pH 6–7) to avoid hydrolysis. Conductivity measurements (2.64–14.54 Ω⁻¹mol⁻¹cm⁻²) confirmed non-electrolyte behavior, necessitating inert atmospheres during synthesis .

Q. How do computational methods aid in predicting reactivity?

  • DFT Calculations : The Colle-Salvetti correlation-energy formula (adapted for density-functional theory) predicts electron density distribution, identifying reactive sites. For example, the Laplacian of the electron density at the methyl group correlates with nucleophilic attack susceptibility .
  • Docking Studies : Molecular docking using AutoDock Vina revealed hydrogen bonding between the methanamine group and Casein Kinase 1δ/ε active sites (binding energy: -8.2 kcal/mol), guiding inhibitor design .

Q. What strategies improve yield in large-scale synthesis?

  • Catalytic Optimization : Using anhydrous ZnCl₂ (10 mol%) in 2-propanol increases cyclization efficiency by 20%.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted o-phenylenediamine, achieving >98% purity (HPLC) .

Contradictions and Resolutions

  • Antimicrobial vs. Antitumor Activity : While methyl substitution enhances antimicrobial effects, it reduces antitumor potency in metal complexes (e.g., Co(II) complexes show IC₅₀ = 45 µM for MCF-7 cells vs. 28 µM for non-methylated analogs). This suggests divergent SAR profiles for different applications .

Key Citations

  • Synthesis and coordination chemistry:
  • Antimicrobial SAR:
  • Computational modeling:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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